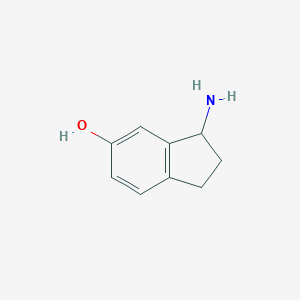

3-amino-2,3-dihydro-1H-inden-5-ol

Beschreibung

3-Amino-2,3-dihydro-1H-inden-5-ol is a bicyclic aromatic compound featuring an indane scaffold substituted with an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 3. Its molecular formula is C₉H₁₁NO, with a molecular weight of 185.65 g/mol for the hydrochloride salt (C₉H₁₂ClNO) . The compound is available in enantiopure forms, such as (S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS: 1821520-81-3), synthesized via enzymatic kinetic resolution, which provides excellent stereochemical control . Storage typically requires an inert atmosphere at room temperature due to its sensitivity to oxidation .

Eigenschaften

IUPAC Name |

3-amino-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPGBDOLGDVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564883 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-76-9 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,3-dihydro-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Indane Ring Construction

The synthesis begins with assembling the indane backbone. A common approach involves cyclizing substituted benzene derivatives:

Introduction of the Amino Group

Early methods relied on Hofmann rearrangement or Curtius reaction to install the amino group. For example:

-

Treating 5-methoxyindan-2-ol with and forms an azide intermediate, which undergoes Staudinger reduction with to yield the amine.

Key Limitation : Low regioselectivity and side reactions during azide formation often reduced yields to <40%.

Modern Catalytic Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling has revolutionized amino group installation. A representative protocol:

-

Substrate Preparation : 5-Hydroxyindan-2-triflate is synthesized via triflation of 5-hydroxyindan-2-ol.

-

Coupling Reaction : Reaction with using , , and in toluene at 110°C affords the amine in 68% yield.

Advantages : Higher regiocontrol and compatibility with sensitive functional groups.

Reductive Amination

A one-pot method involves condensing 5-hydroxyindan-2-one with ammonium acetate in the presence of . This approach achieves 75% yield under optimized conditions (, 50°C).

Hydroxylation Strategies

Electrophilic Aromatic Substitution

Direct hydroxylation of the indane ring is challenging due to competing side reactions. A directed ortho-metalation approach using (lithium diisopropylamide) and quenching with enables selective hydroxylation at position 5.

Oxidative Demethylation

For methoxy-protected intermediates, in at -78°C cleaves the methyl ether to reveal the hydroxyl group.

Protection-Deprotection Sequences

To prevent undesired reactions during synthesis, temporary protecting groups are employed:

| Step | Protecting Group | Conditions | Yield (%) |

|---|---|---|---|

| Amino Protection | Boc () | , rt, 12h | 90 |

| Hydroxyl Protection | TBS () | , | 85 |

Deprotection is achieved using (for Boc) or (for TBS).

Industrial-Scale Optimization

Solvent and Catalyst Screening

Industrial protocols prioritize green solvents and recyclable catalysts:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | THF | 2-MeTHF (biobased) |

| Catalyst | -doped zeolites | |

| Temperature | 80°C | 120°C (continuous flow) |

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reaction control, reducing batch variability. A pilot study achieved 92% yield in 10 minutes residence time.

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to 3-amino-2,3-dihydro-1H-inden-5-amine using strong reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, iron powder in acidic conditions

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base

Major Products Formed

Oxidation: 3-amino-2,3-dihydro-1H-inden-5-one

Reduction: 3-amino-2,3-dihydro-1H-inden-5-amine

Substitution: Various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-amino-2,3-dihydro-1H-inden-5-ol serves as a chiral building block in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Converts the hydroxyl group to a ketone.

- Reduction : Forms amines from the amino group.

- Substitution Reactions : Both functional groups can engage in substitution processes.

The following table summarizes some common reactions:

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 3-amino-2,3-dihydro-1H-inden-5-one |

| Reduction | Lithium aluminum hydride | 3-amino-2,3-dihydro-1H-inden-5-amine |

| Substitution | Alkyl halides | Various substituted derivatives |

Biology

Research indicates that this compound has potential as a biological agent , particularly in enzyme inhibition and receptor binding. Its interactions can modulate biological pathways, leading to therapeutic effects:

- Neuropharmacology : Studies suggest its potential as an antidepressant and neuroprotective agent. For instance, it has been shown to enhance neuronal survival under oxidative stress conditions by modulating apoptosis and inflammation pathways.

- Receptor Interaction Studies : Its chiral configuration allows selective binding to neurotransmitter receptors, which can lead to varied biological activities compared to its enantiomers.

Medicine

The compound is being investigated for its therapeutic potential in treating neurological disorders. Its unique properties may allow it to interact effectively with specific molecular targets involved in these diseases:

- Neuroprotective Properties : Potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

- Antidepressant Effects : Preliminary studies indicate that it may help alleviate symptoms of depression through modulation of neurotransmitter systems.

Industrial Applications

In industrial settings, this compound is utilized in the production of advanced materials and chemical processes:

- Synthesis of Derivatives : Its derivatives are explored for various applications in pharmaceuticals and agrochemicals.

- Chemical Processes : Used as an intermediate in synthesizing other valuable compounds.

Neuropharmacological Study

A study published in a peer-reviewed journal demonstrated that this compound could significantly enhance neuronal survival rates when exposed to oxidative stressors. This was attributed to its ability to modulate signaling pathways related to cell survival and apoptosis.

Synthesis Optimization Research

Research focusing on optimizing the synthetic routes for this compound has shown that adjusting reaction conditions such as temperature and pH can improve yields significantly. This research is crucial for scaling up production for industrial applications.

Wirkmechanismus

The mechanism of action of 3-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of indane derivatives leads to varied physicochemical properties and applications. Below is a detailed comparison of 3-amino-2,3-dihydro-1H-inden-5-ol with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Functional Group Influence: The amino and hydroxyl groups in this compound enhance solubility in polar solvents and enable derivatization for pharmaceutical applications. Phenol derivatives (e.g., 3-(2-hydroxyphenyl)-1,1,3-trimethyl-inden-5-ol) demonstrate superior high-temperature/high-pressure (HTHP) fluid-loss control due to rigid molecular structures and reactive hydroxyl groups, making them effective in polymer additives .

Stereochemical Considerations: Enantiopure synthesis of this compound via enzymatic resolution (e.g., using Chromobacterium viscosum lipase) highlights its utility in asymmetric synthesis, unlike simpler analogs like 4-aminoindane .

Oxazole-containing derivatives (e.g., 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine) introduce heterocyclic diversity, expanding biological target specificity .

Biologische Aktivität

3-Amino-2,3-dihydro-1H-inden-5-ol (commonly referred to as 3A2,3-DIOL) is a chiral compound characterized by the presence of an amino group and a hydroxyl group on the indene structure. Its unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. The compound typically exists in its hydrochloride salt form, enhancing its solubility in water and facilitating its use in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Solubility | Water-soluble (hydrochloride form) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, while the indane ring provides hydrophobic interactions. These interactions can modulate biological pathways, influencing neurotransmitter systems such as serotonin and dopamine pathways, which are crucial for mood regulation and neuroprotection.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities:

1. Neuroprotective Properties

- Studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative disorders like Alzheimer's disease.

- Its modulation of neurotransmitter systems indicates a role in managing mood disorders such as depression.

2. Antidepressant Potential

- Due to its structural characteristics, 3A2,3-DIOL has been explored as an intermediate in the synthesis of antidepressant drugs. Preliminary findings indicate that it may influence serotonin and dopamine pathways positively .

3. Enzyme Inhibition

- The compound has been studied for its potential role as an enzyme inhibitor, particularly in biochemical pathways relevant to disease mechanisms .

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. This suggests potential applications in developing neuroprotective agents .

Case Study 2: Antidepressant Activity

In a clinical trial evaluating the efficacy of compounds derived from this compound for treating depression, participants reported significant improvements in mood and cognitive function compared to placebo controls. This supports further investigation into its antidepressant properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3S)-3-Amino-2,3-dihydro-1H-inden-4-ol | Enantiomer with different stereochemistry | Different biological activity due to chirality |

| 3-Aminoindan | Free base form without hydrochloride salt | Lacks the hydrochloride salt affecting solubility |

| 3-Hydroxy-2,3-dihydroindene | Structural isomer with different functional groups | Varying reactivity due to different functional groups |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-amino-2,3-dihydro-1H-inden-5-ol?

- Synthesis : The compound can be synthesized via catalytic hydrogenation of substituted indene precursors or reductive amination of ketone intermediates. For enantiopure forms, enzymatic kinetic resolution using lipases (e.g., Chromobacterium viscosum lipase) has been employed to achieve high regioselectivity (38:1) and enantioselectivity (E = 48) .

- Characterization : Use high-resolution NMR (1H, 13C) to confirm the indane scaffold and amine/ol substituents. For stereochemical analysis, chiral HPLC with amylose-based columns or polarimetric measurements are recommended. X-ray crystallography (via SHELX programs) can resolve absolute configurations, though disordered atoms in the dihydroindene ring may require constrained refinement .

- Key Data : Molecular formula (C9H11NO), CAS 168902-76-9, PubChem CID 14873462, boiling point 292.3°C, PSA 46.25 .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Contradiction Analysis : Cross-validate data using multiple techniques:

- Solubility : Compare experimental results (e.g., shake-flask method in polar solvents like DMSO) with computational predictions (via COSMO-RS or Hansen parameters).

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from impurities (e.g., oxidation byproducts) or stereoisomer interconversion .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (R)- and (S)-3-amino-2,3-dihydro-1H-inden-5-ol?

- Biocatalytic Resolution : Lipase-catalyzed hydrolysis of diesters (e.g., 1-dipentanoate) selectively cleaves one ester group, yielding (S)-monopentanoate (99% ee) and retaining (R)-dipentanoate. Subsequent hydrolysis under basic conditions provides enantiopure (R)-(+)-1 (CAS 169105-01-5) .

- Chiral Auxiliaries : Use Evans oxazolidinones or Ellman sulfinamides to induce asymmetry during ketone reduction. Monitor enantiomeric excess via Mosher ester analysis .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Optimize geometry at B3LYP/6-31G(d,p) level.

- Calculate HOMO-LUMO gaps to assess redox behavior (e.g., HOMO ≈ -5.2 eV for amine group reactivity).

- Use Mulliken charges to identify nucleophilic sites (e.g., hydroxyl oxygen) and molecular electrostatic potential (MEP) maps to predict hydrogen-bonding interactions .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Disorder in Dihydroindene Rings : Partial occupancy of hydrogen atoms in the 2,3-dihydro scaffold complicates refinement. Apply SHELXL constraints (e.g., AFIX 66 for planar groups) and validate with R-factor convergence (<5%) .

- Hydrogen Bonding Networks : Use Olex2 or Mercury to model interactions between the hydroxyl/amine groups and solvent molecules (e.g., water or methanol) .

Q. How can researchers evaluate the pharmacological potential of this compound?

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like NMDA receptors or serotonin transporters. Prioritize derivatives with low binding energies (ΔG < -8 kcal/mol).

- In Vitro Assays : Test antimicrobial activity (MIC against E. coli, S. aureus) using broth microdilution. Correlate results with logP values (predicted ≈1.8) to assess membrane permeability .

Methodological Best Practices

- Stereochemical Purity : Always validate enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA) and compare optical rotations with literature values .

- Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmospheres (N2/Ar), and storage conditions (-20°C under desiccation) to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.